4,4'-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is a compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a triazine ring substituted with a methyl group and two benzoic acid moieties. Triazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. One common method involves the reaction of cyanuric chloride with 4-aminobenzoic acid in the presence of a base such as sodium carbonate. The reaction is carried out in an ice bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of triazine derivatives often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, reaction conditions, and purification methods can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium carbonate as a base in an ice bath.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination compounds.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid involves its interaction with molecular targets and pathways. The triazine ring can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2,4,5-Tetrazine-3,6-diyl)dibenzoic acid: Similar structure but contains a tetrazine ring instead of a triazine ring.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used for activation of carboxylic acids.
Uniqueness
4,4’-(3-Methyl-1,2,4-triazine-5,6-diyl)dibenzoic acid is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to form coordination complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
109424-71-7 |
---|---|
Molecular Formula |
C18H13N3O4 |
Molecular Weight |
335.3 g/mol |
IUPAC Name |
4-[6-(4-carboxyphenyl)-3-methyl-1,2,4-triazin-5-yl]benzoic acid |
InChI |
InChI=1S/C18H13N3O4/c1-10-19-15(11-2-6-13(7-3-11)17(22)23)16(21-20-10)12-4-8-14(9-5-12)18(24)25/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI Key |
CGTIZXZPQUDMRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N=N1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.